Benzyl (2-methylpent-4-EN-2-YL)carbamate
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Overview
Description
Benzyl (2-methylpent-4-EN-2-YL)carbamate is an organic compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . This compound is a derivative of carbamic acid and is characterized by the presence of a benzyl group attached to the carbamate moiety. It is used primarily in research settings and has various applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-methylpent-4-EN-2-YL)carbamate typically involves the reaction of benzyl chloroformate with 2-methylpent-4-en-2-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Benzyl (2-methylpent-4-EN-2-YL)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted carbamates, amines, and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
Benzyl (2-methylpent-4-EN-2-YL)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of Benzyl (2-methylpent-4-EN-2-YL)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and enzyme activity .
Comparison with Similar Compounds
Benzyl carbamate: Similar in structure but lacks the 2-methylpent-4-en-2-yl group.
Methyl carbamate: A simpler carbamate with a methyl group instead of a benzyl group.
Ethyl carbamate: Another simple carbamate with an ethyl group.
Uniqueness: Benzyl (2-methylpent-4-EN-2-YL)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 2-methylpent-4-en-2-yl group enhances its reactivity and potential biological activities compared to simpler carbamates .
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
benzyl N-(2-methylpent-4-en-2-yl)carbamate |
InChI |
InChI=1S/C14H19NO2/c1-4-10-14(2,3)15-13(16)17-11-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3,(H,15,16) |
InChI Key |
BDGPDNODQBAFJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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